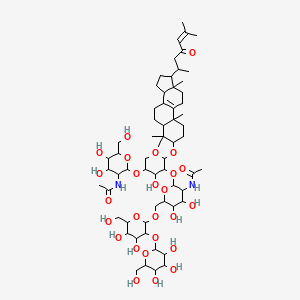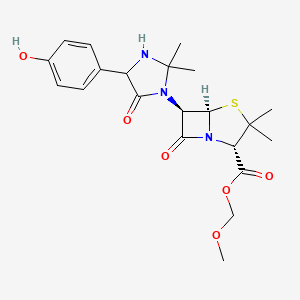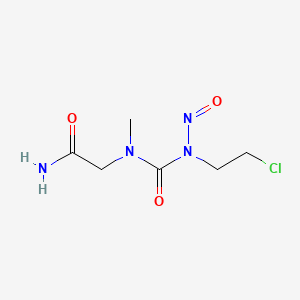![molecular formula C20H22ClN3O2 B1680836 2-[4-(1,3-benzodioxol-5-yl)-2-tert-butyl-1H-imidazol-5-yl]-6-methylpyridine;hydrochloride CAS No. 356559-13-2](/img/structure/B1680836.png)
2-[4-(1,3-benzodioxol-5-yl)-2-tert-butyl-1H-imidazol-5-yl]-6-methylpyridine;hydrochloride
Overview
Description
SB-505124 hydrochloride is a selective inhibitor of transforming growth factor-beta type I receptors, specifically activin receptor-like kinases 4, 5, and 7. It was developed as a competitive inhibitor of the ATP-binding site of these receptors. This compound is widely used in scientific research to study the role of the transforming growth factor-beta pathway in various biological processes, including cell proliferation, differentiation, and immune responses .
Mechanism of Action
Mode of Action
SB-505124 hydrochloride acts as a competitive inhibitor of the ATP binding site of ALK5 . It inhibits ALK4-, 5-, and 7-mediated activation of downstream cytoplasmic signal transducers, Smad2 and Smad3 .
Biochemical Pathways
The compound affects the TGF-β pathway, which is crucial for development and differentiation studies . By inhibiting ALK4-, 5-, and 7-mediated activation, it impacts the Smad2, Smad3, and Mitogen-Activated Protein Kinase (MAPK) pathway induced by TGF-β .
Result of Action
The inhibition of ALK4-, 5-, and 7-mediated activation by SB-505124 hydrochloride results in the suppression of TGF-β-induced phosphorylation of Smad2 . This leads to the inhibition of human fibroblast trans-differentiation induced by the co-culture with Esophageal Squamous Cell Carcinoma .
Action Environment
The action, efficacy, and stability of SB-505124 hydrochloride can be influenced by various environmental factors. For instance, its storage temperature is recommended to be 2-8°C , suggesting that temperature can affect its stability. indicates that the compound’s action and efficacy might be influenced by the solvent environment.
Preparation Methods
The synthesis of SB-505124 hydrochloride involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The compound is typically synthesized through a series of organic reactions, including condensation, cyclization, and substitution reactions. The final product is obtained as a hydrochloride salt to enhance its stability and solubility .
In industrial production, the synthesis of SB-505124 hydrochloride is scaled up using optimized reaction conditions to ensure high yield and purity. The compound is usually produced in a controlled environment to maintain the quality and consistency of the final product .
Chemical Reactions Analysis
SB-505124 hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with other atoms or groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
SB-505124 hydrochloride is extensively used in scientific research due to its ability to selectively inhibit transforming growth factor-beta type I receptors. Some of its key applications include:
Chemistry: Used as a tool compound to study the transforming growth factor-beta signaling pathway and its role in various chemical reactions.
Biology: Employed in cell culture studies to investigate the effects of transforming growth factor-beta on cell proliferation, differentiation, and apoptosis.
Medicine: Used in preclinical studies to explore its potential therapeutic applications in diseases related to abnormal transforming growth factor-beta signaling, such as cancer and fibrosis.
Industry: Utilized in the development of new drugs and therapeutic agents targeting the transforming growth factor-beta pathway
Comparison with Similar Compounds
SB-505124 hydrochloride is unique in its selective inhibition of activin receptor-like kinases 4, 5, and 7. Similar compounds include:
SB-431542: Another selective inhibitor of transforming growth factor-beta type I receptors, but with different selectivity and potency.
LY-364947: A potent inhibitor of transforming growth factor-beta receptor type I, used in similar research applications.
A 83-01: A selective inhibitor of transforming growth factor-beta receptor type I, with distinct chemical properties and biological effects.
Compared to these compounds, SB-505124 hydrochloride offers a unique balance of selectivity and potency, making it a valuable tool in scientific research .
Properties
IUPAC Name |
2-[4-(1,3-benzodioxol-5-yl)-2-tert-butyl-1H-imidazol-5-yl]-6-methylpyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2.ClH/c1-12-6-5-7-14(21-12)18-17(22-19(23-18)20(2,3)4)13-8-9-15-16(10-13)25-11-24-15;/h5-10H,11H2,1-4H3,(H,22,23);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTUOOXPZOVNPMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C2=C(N=C(N2)C(C)(C)C)C3=CC4=C(C=C3)OCO4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
356559-13-2 | |
| Record name | SB 505124 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0356559132 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[(1S,3S,5S,7S,8S,9R,11S,12S,13R,16S)-5,11-diacetyloxy-13-(furan-3-yl)-16-hydroxy-6,6,8,12-tetramethyl-17-methylidene-15-oxo-2,14-dioxatetracyclo[7.7.1.01,12.03,8]heptadecan-7-yl]acetate](/img/structure/B1680753.png)
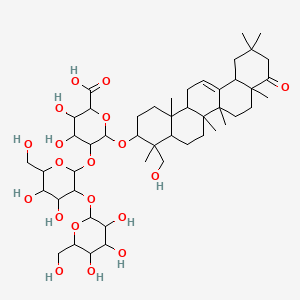
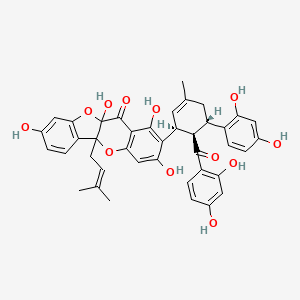
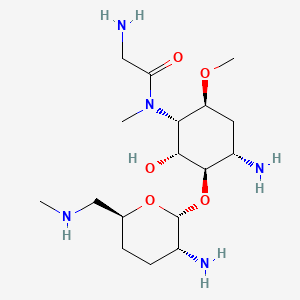



![N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-3,4,5-trimethoxybenzamide](/img/structure/B1680766.png)



